Ethyl 3-oxopropanoate

Description

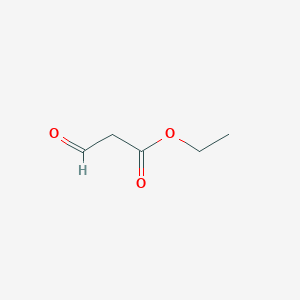

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-8-5(7)3-4-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFFHRPDTQNMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452420 | |

| Record name | 3-Oxo-propionic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34780-29-5 | |

| Record name | 3-Oxo-propionic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-oxopropanoate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxopropanoate (B1240783), also known as ethyl formylacetate, is a reactive β-keto ester of significant interest in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of ethyl 3-oxopropanoate, with a focus on its relevance to pharmaceutical research and development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethyl formylacetate, 3-Oxo-propionic acid ethyl ester | [1] |

| CAS Number | 34780-29-5 | [2] |

| Molecular Formula | C₅H₈O₃ | [1][2] |

| Molecular Weight | 116.12 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 148.8 ± 23.0 °C at 760 mmHg | [4] |

| 188-190 °C at 14 Torr | [2] | |

| Melting Point | 95 °C (Note: This value may be for a related compound and requires verification) | [2] |

| Density | 1.037 ± 0.06 g/cm³ | [2] |

| Refractive Index | 1.401 | [2] |

| Flash Point | 48.8 °C | [2] |

| Solubility | Soluble in organic solvents such as ethanol (B145695), ether, and dichloromethane. | [3] |

Chemical Structure and Tautomerism

A key feature of this compound is its existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This phenomenon, known as keto-enol tautomerism, is characteristic of β-dicarbonyl compounds. The equilibrium is dynamic and can be influenced by factors such as the solvent, temperature, and pH.

The enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester, creating a six-membered ring-like structure. This conjugation also contributes to its stability. The presence of both tautomers is readily observable by spectroscopic methods like Nuclear Magnetic Resonance (NMR).

Caption: Keto-enol tautomerism of this compound.

Spectroscopic Data

The structural features of this compound, including its tautomeric forms, can be elucidated using various spectroscopic techniques.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, distinct signals are observed for both the keto and enol tautomers.

-

Keto Form:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet for the methylene (B1212753) protons (-OCH₂-) of the ethyl group.

-

A singlet for the α-methylene protons (-COCH₂CO-).

-

A singlet for the formyl proton (-CHO).

-

-

Enol Form:

-

A triplet for the methyl protons (-CH₃) of the ethyl group.

-

A quartet for the methylene protons (-OCH₂-) of the ethyl group.

-

A singlet for the vinylic proton (=CH-).

-

A broad singlet for the enolic hydroxyl proton (-OH), often shifted downfield due to hydrogen bonding.[5]

-

The ratio of the integrals of the signals corresponding to the keto and enol forms can be used to determine the equilibrium composition. For many ethyl 3-oxo-alkanoates, the keto-enol ratio can vary, for example, from 1:1 to 10:1 depending on the substituent.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum also shows two sets of signals for the tautomers.

-

Keto Form: Signals for the ester carbonyl carbon, the ketonic carbonyl carbon, the α-methylene carbon, the formyl carbon, and the two carbons of the ethyl group. The carbonyl carbons are typically found in the 160-200 ppm region.[6]

-

Enol Form: Signals for the ester carbonyl carbon, the two vinylic carbons (one bearing the hydroxyl group and the other being part of the double bond), and the two carbons of the ethyl group.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides characteristic absorption bands for the functional groups present.

-

C=O stretching (ester): A strong absorption band around 1735-1750 cm⁻¹.[7]

-

C=O stretching (ketone): A strong absorption band around 1715-1725 cm⁻¹.[7]

-

O-H stretching (enol): A broad band in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group.[7]

-

C=C stretching (enol): An absorption band around 1600-1650 cm⁻¹.[7]

-

C-O stretching (ester): Strong bands in the 1000-1300 cm⁻¹ region.[7]

Experimental Protocols

Synthesis of this compound via Claisen Condensation

A common method for the synthesis of β-keto esters like this compound is the Claisen condensation. This reaction involves the base-catalyzed condensation of two ester molecules. In the case of this compound, this would typically involve the reaction of ethyl formate (B1220265) with ethyl acetate (B1210297).

Materials:

-

Sodium ethoxide

-

Ethyl acetate

-

Ethyl formate

-

Anhydrous ethanol (as solvent)

-

Diethyl ether

-

Aqueous acid (e.g., dilute HCl or H₂SO₄) for workup

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

A mixture of ethyl acetate and ethyl formate is added dropwise to the stirred sodium ethoxide solution at a controlled temperature (often at or below room temperature).

-

After the addition is complete, the reaction mixture is stirred for a specified period, sometimes with gentle heating, to drive the reaction to completion.

-

The reaction mixture is then cooled and poured into a mixture of ice and aqueous acid to neutralize the base and protonate the enolate product.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over a suitable drying agent, and the solvent is removed under reduced pressure.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[8][9]

References

- 1. 3-Oxo-propionic acid ethyl ester | C5H8O3 | CID 11029806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. ETHYL 3-CYCLOPROPYL-3-OXO-PROPANOATE [chembk.com]

- 4. This compound | CAS#:34780-29-5 | Chemsrc [chemsrc.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Physical Properties of Ethyl 3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the key physical properties of Ethyl 3-oxopropanoate (B1240783), specifically its boiling point and density. The information herein is curated for professionals in the fields of chemical research and pharmaceutical development. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a logical relationship diagram to visually represent the concepts discussed.

Quantitative Data Summary

The physical properties of Ethyl 3-oxopropanoate have been determined by various sources. The following table summarizes the reported values for its boiling point and density. It is important to note the conditions under which these values were measured, as they can significantly influence the results.

| Physical Property | Value | Conditions |

| Boiling Point | 188-190 °C | at 14 Torr[1] |

| 148.8 ± 23.0 °C | at 760 mmHg[2] | |

| Density | 1.037 ± 0.06 g/cm³ | Predicted |

| 1.0 ± 0.1 g/cm³ | Not specified[2] |

Experimental Protocols

The accurate determination of physical properties such as boiling point and density is fundamental in chemical analysis. The following sections detail the standard laboratory procedures for these measurements.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This property is a crucial indicator of purity.

1. Capillary Method (Siwoloboff Method) for Micro Samples:

This method is suitable for small quantities of liquid.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.

-

Procedure:

-

A few drops of this compound are placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is then placed in a Thiele tube filled with heating oil.

-

The Thiele tube is gently heated. Initially, a slow stream of bubbles will emerge from the capillary tube as the trapped air expands.

-

As the temperature approaches the boiling point, the rate of bubbling will increase. The heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]

-

2. Distillation Method for Macro Samples:

For larger volumes, a simple distillation setup can be used to determine the boiling point.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The distillation flask is charged with this compound and a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated to a gentle boil.

-

The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and the liquid is distilling at a steady rate. This stable temperature is the boiling point.[4]

-

3. Boiling Point Determination Under Reduced Pressure:

Since one of the reported boiling points is at reduced pressure, this method is relevant.

-

Apparatus: A standard distillation apparatus equipped with a vacuum adapter and a vacuum source (e.g., a water aspirator or vacuum pump) and a manometer to measure the pressure.

-

Procedure:

-

The apparatus is assembled as for a simple distillation, with the vacuum adapter connected to the receiving flask and the vacuum source.

-

The system is evacuated to the desired pressure, which is monitored with the manometer.

-

Once the pressure is stable, the heating of the distillation flask begins.

-

The temperature at which the liquid boils and distills steadily under the reduced pressure is recorded as the boiling point at that pressure.[5]

-

Density is the mass of a substance per unit volume. It is a characteristic property that can be used to identify a substance and assess its purity.

1. Pycnometer Method:

This method provides a very precise determination of a liquid's density.[1][2][6] A pycnometer is a glass flask with a specific, accurately known volume.[1][2][6]

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, and a constant temperature bath.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m_empty).

-

The pycnometer is then filled with distilled water of a known temperature and density, and its mass is weighed (m_water). The volume of the pycnometer can be calculated from the mass and density of the water.

-

The pycnometer is emptied, dried, and then filled with this compound. Its mass is then weighed (m_liquid).

-

The mass of the this compound is calculated by subtracting the mass of the empty pycnometer (m_liquid - m_empty).

-

The density of the this compound is then calculated by dividing its mass by the volume of the pycnometer. It is crucial to perform all measurements at a constant, recorded temperature as density is temperature-dependent.[1][2][6]

-

Logical Relationships

The following diagram illustrates the relationship between the chemical compound and its fundamental physical properties.

Caption: Relationship between this compound and its physical properties.

References

Stability and Storage of Ethyl 3-oxopropanoate: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Ethyl 3-oxopropanoate (B1240783), a versatile β-keto ester, serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals. Its reactivity, which makes it a valuable synthetic intermediate, also predisposes it to various degradation pathways. A thorough understanding of its stability profile and optimal storage conditions is therefore paramount to ensure its quality, efficacy, and safety in research and drug development applications. This technical guide provides an in-depth overview of the stability of Ethyl 3-oxopropanoate, detailing its degradation under various stress conditions, recommended storage protocols, and methodologies for stability assessment.

General Stability and Recommended Storage

This compound is sensitive to several environmental factors. To maintain its integrity, it is crucial to adhere to proper storage and handling guidelines.

Key Recommendations:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is often recommended for long-term storage.[1] Some suppliers suggest storage in a freezer at -20°C under an inert atmosphere.[2][3]

-

Atmosphere: Store in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent degradation from air and moisture.[2][4]

-

Light: Protect from light, as exposure can lead to discoloration and degradation.[4]

-

Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[4]

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool, dry place; Refrigeration (2-8°C) or freezing (-20°C) for long-term storage. | Minimizes thermal degradation and slows down hydrolytic reactions. |

| Atmosphere | Tightly sealed container under an inert atmosphere (e.g., nitrogen, argon). | Prevents oxidation and hydrolysis by excluding air and moisture.[4] |

| Light | Protection from light. | Prevents photodegradation.[4] |

| Material Compatibility | Glass or other inert containers. | Avoids reaction with container materials. |

Degradation Pathways

This compound is susceptible to several degradation pathways, primarily hydrolysis, thermal decomposition, and photodegradation. Understanding these pathways is essential for developing stable formulations and establishing appropriate storage conditions.

Hydrolytic Degradation

As an ester, this compound can undergo hydrolysis to yield 3-oxopropanoic acid and ethanol (B145695). This reaction can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction that is typically slower than base-catalyzed hydrolysis.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds more rapidly. The presence of water and a base can lead to significant degradation.[5]

The initial hydrolysis product, 3-oxopropanoic acid, is a β-keto acid and is itself unstable, readily undergoing decarboxylation to form acetaldehyde (B116499) and carbon dioxide.

Thermal Degradation

Elevated temperatures can accelerate the degradation of this compound. Studies on analogous esters, such as ethyl acetate, suggest that thermal decomposition can lead to the formation of ethylene (B1197577) and acetic acid through a unimolecular elimination reaction. While specific data for this compound is limited, a similar pathway involving the elimination of ethanol to form a ketene (B1206846) intermediate, which can then undergo further reactions, is plausible.

Photodegradation

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of pharmaceutical development used to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[6]

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux for several hours | 3-Oxopropanoic acid, ethanol, acetaldehyde, CO2 |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature or gentle heating | 3-Oxopropanoate salt, ethanol, acetaldehyde, CO2 |

| Oxidation | 3-30% H₂O₂, room temperature | Oxidized derivatives, cleavage products |

| Thermal | 60-80°C, solid state or in solution | Thermal decomposition products (e.g., ketene-derived species) |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photodegradation products |

Mass Balance: A key objective of forced degradation studies is to achieve a mass balance, ensuring that the sum of the assay of the parent compound and the levels of its degradation products accounts for close to 100% of the initial concentration.[7] A target degradation of 5-20% is generally considered optimal for identifying degradation products without generating secondary or overly complex degradation profiles.[2][8]

Experimental Protocols

The following are representative protocols for conducting forced degradation studies and assessing the hydrolytic stability of this compound.

Protocol for Forced Degradation Studies

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (B78521) (NaOH), 1 M

-

Hydrogen peroxide (H₂O₂), 30%

-

High-purity water

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

pH meter

-

HPLC system with a UV detector

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture at 60°C for 8 hours. Cool, neutralize with 1 M NaOH, and dilute to a final volume of 10 mL with the mobile phase.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature for 4 hours. Neutralize with 1 M HCl and dilute to a final volume of 10 mL with the mobile phase.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute to a final volume of 10 mL with the mobile phase.

-

Thermal Degradation: Place a sample of solid this compound in an oven at 80°C for 48 hours. Dissolve a known amount of the stressed solid in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.

-

Photodegradation: Expose a solution of this compound (0.1 mg/mL in mobile phase) in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the parent peak is free from co-eluting impurities.

Protocol for Kinetic Study of Hydrolysis

Objective: To determine the rate constant for the hydrolysis of this compound under acidic or basic conditions.

Materials:

-

This compound

-

Standardized hydrochloric acid (e.g., 0.1 M) or sodium hydroxide (e.g., 0.1 M)

-

High-purity water

-

Thermostated water bath

-

Conical flasks

-

Pipettes and burettes

-

Stopwatch

-

Titration indicator (e.g., phenolphthalein (B1677637) for base-catalyzed hydrolysis) or a pH meter/conductivity meter

Procedure:

-

Reaction Setup: Place known volumes of the ester solution and the acid or base solution in separate flasks in a thermostated water bath to allow them to reach the desired temperature.

-

Initiation of Reaction: At time t=0, mix the two solutions in a reaction flask and start the stopwatch.

-

Sampling: At regular time intervals, withdraw a known volume of the reaction mixture and quench the reaction (e.g., by adding it to an ice-cold solution or by rapid neutralization).

-

Analysis: Determine the concentration of the reactant or product at each time point. For hydrolysis, this can be done by titrating the amount of acid or base consumed or produced.

-

Data Analysis: Plot the concentration of this compound versus time. From this data, determine the order of the reaction and calculate the rate constant.

Potential Role in Signaling Pathways

While direct evidence for the involvement of this compound in specific signaling pathways is limited, its structural features as a β-keto ester suggest potential interactions with biological systems.

-

Metabolism to Ketone Bodies: β-keto esters can be metabolized to ketone bodies such as acetoacetate (B1235776) and β-hydroxybutyrate. These ketone bodies are not only energy substrates but also act as signaling molecules. For instance, β-hydroxybutyrate is an endogenous inhibitor of histone deacetylases (HDACs), thereby influencing gene expression.[9]

-

Quorum Sensing Inhibition: Some β-keto esters have been investigated as potential inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production. By mimicking the structure of natural autoinducers, these compounds may disrupt bacterial communication and attenuate pathogenicity.[1]

Further research is needed to elucidate any specific roles of this compound or its metabolites in cellular signaling.

Conclusion

This compound is a valuable but sensitive chemical intermediate. Its stability is influenced by temperature, moisture, air, light, and the presence of acids or bases. Proper storage in a cool, dry, dark environment under an inert atmosphere is essential to maintain its quality. The primary degradation pathways include hydrolysis and subsequent decarboxylation, with thermal and photodegradation also being potential concerns. Forced degradation studies are crucial for identifying degradation products and developing stability-indicating analytical methods. While its direct role in signaling pathways is not well-established, its metabolism to ketone bodies and structural similarity to quorum sensing molecules suggest potential biological activities that warrant further investigation. The information and protocols provided in this guide are intended to assist researchers and drug development professionals in the effective handling, storage, and stability assessment of this compound.

References

- 1. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. 34780-29-5|this compound|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. ajpaonline.com [ajpaonline.com]

- 8. sgs.com [sgs.com]

- 9. Ketone ester effects on metabolism and transcription - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Protocols of Ethyl 3-oxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-oxopropanoate (B1240783), a versatile β-keto ester, is a critical building block in the synthesis of a wide array of pharmaceuticals and heterocyclic compounds. Its bifunctional nature, possessing both an ester and a ketone group, allows for a diverse range of chemical transformations, making it a valuable intermediate in drug discovery and development. This technical guide provides an in-depth overview of the commercial availability of Ethyl 3-oxopropanoate, alongside detailed experimental protocols for its synthesis and analysis, and highlights its utility in key synthetic pathways.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. Purity levels typically range from 95% to over 99%, with pricing being competitive and generally available upon inquiry for larger quantities.

| Supplier | Purity | Contact Information | Notes |

| Sigma-Aldrich (Merck) | Inquire | --INVALID-LINK-- | A well-established supplier for a wide range of research chemicals. |

| Simson Pharma Limited | Inquire | --INVALID-LINK--, --INVALID-LINK--[1] | Offers the product with a Certificate of Analysis.[1] |

| Molport | ≥95% | --INVALID-LINK-- | An online marketplace listing various suppliers.[2] |

| Huateng Pharma | 95% | --INVALID-LINK-- | A supplier of pharmaceutical intermediates.[3] |

| Srisyn Chemicals | Inquire | Inquire via IndiaMART | Listed on IndiaMART, an Indian B2B marketplace.[4] |

| ChemSrc | 95.0%, 98.0% | Lists various suppliers | A chemical sourcing platform.[5] |

| chem960.com | 99%, 99.9% | Lists various suppliers | A chemical trade platform.[6] |

| Pharmaffiliates | Inquire | --INVALID-LINK-- | A manufacturer and supplier of pharmaceutical impurities and reference standards.[7] |

| BLD Pharm | Inquire | --INVALID-LINK-- | Offers the compound with supporting analytical data like NMR and HPLC.[5] |

Experimental Protocols

General Synthesis of this compound via Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction and a common method for the synthesis of β-keto esters like this compound. The following is a general protocol adapted from the synthesis of similar compounds.[8]

Materials:

-

Ethyl acetate (B1210297)

-

Sodium ethoxide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dilute hydrochloric acid

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide in anhydrous diethyl ether or THF.

-

Add a solution of ethyl acetate in the anhydrous solvent dropwise to the stirred suspension of the base at a controlled temperature, typically ranging from 0 °C to room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature or gently reflux for several hours to ensure the completion of the condensation.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-cold dilute hydrochloric acid to neutralize the excess base and protonate the enolate product.[8]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and purity assessment of volatile and semi-volatile compounds like this compound. The following is a general protocol for the analysis of related compounds.[1]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

-

Injector Temperature: 250 °C.[1]

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[1]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

-

Injection Volume: 1 µL.[1]

-

Mass Spectrometer:

Procedure:

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate.[1]

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire the data over the specified mass range.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The purity can be estimated by the relative area of the main peak.

Key Signaling Pathways and Synthetic Applications

This compound is a key precursor in several important multicomponent reactions that form the basis for the synthesis of a variety of heterocyclic scaffolds, many of which are prevalent in medicinal chemistry.

Knorr Pyrazole (B372694) Synthesis

The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, such as this compound, with a hydrazine (B178648) derivative to form a pyrazole ring.[6][7][9] This reaction is fundamental to the synthesis of numerous pharmaceutical compounds with anti-inflammatory, analgesic, and antimicrobial properties.[6]

Caption: Knorr Pyrazole Synthesis Pathway.

Hantzsch Pyridine (B92270) Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-keto ester like this compound, and a nitrogen donor such as ammonia (B1221849) or ammonium (B1175870) acetate.[10][11] The initial product is a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine derivative.[10] This synthesis is crucial for producing 1,4-dihydropyridine (B1200194) compounds, a class of drugs used as calcium channel blockers.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 34780-29-5|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. chemtube3d.com [chemtube3d.com]

An In-depth Technical Guide to Ethyl 3-oxopropanoate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-oxopropanoate (B1240783), also known as ethyl formylacetate, is a versatile β-keto ester that serves as a crucial building block in organic synthesis. Its unique structural features, possessing both a nucleophilic α-carbon and an electrophilic carbonyl group, make it a valuable precursor for a wide array of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a particular focus on its role in the development of pharmaceutical agents.

Physicochemical Properties

A summary of the key physical and chemical properties of ethyl 3-oxopropanoate is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₃ | [1] |

| Molecular Weight | 116.12 g/mol | [1] |

| CAS Number | 34780-29-5 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | 95 °C | [1] |

| Boiling Point | 188-190 °C at 14 Torr | [1] |

| Density | 1.037 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.401 | [1] |

| Vapor Pressure | 4.154 mmHg at 25°C | [1] |

| Flash Point | 48.839 °C | [1] |

Synthesis of this compound

The most common laboratory synthesis of this compound is achieved through a Claisen condensation reaction between ethyl acetate (B1210297) and diethyl carbonate using a strong base such as sodium ethoxide.

Experimental Protocol: Claisen Condensation

Materials:

-

Ethyl acetate

-

Diethyl carbonate

-

Sodium ethoxide

-

Anhydrous diethyl ether

-

Dilute acetic acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), a solution of sodium ethoxide in anhydrous diethyl ether is prepared.

-

A mixture of ethyl acetate and diethyl carbonate is added dropwise to the stirred solution of sodium ethoxide at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours to ensure complete reaction.

-

The reaction mixture is then cooled in an ice bath and neutralized by the slow addition of dilute acetic acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

Key Reactions and Applications in Drug Development

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its active methylene (B1212753) group. This allows for a variety of subsequent reactions, including alkylations and condensations, which are fundamental in the construction of more complex molecular architectures found in many pharmaceutical compounds.

Alkylation of this compound

The acidic α-protons of this compound can be readily removed by a base to form a stabilized enolate, which can then act as a nucleophile in an SN2 reaction with an alkyl halide. This alkylation reaction is a powerful tool for carbon-carbon bond formation.

Materials:

-

This compound

-

Sodium ethoxide

-

Anhydrous ethanol (B145695)

-

Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

-

Dilute hydrochloric acid

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere.

-

This compound is added dropwise to the stirred solution at room temperature.

-

The mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.

-

The desired alkyl halide is then added dropwise to the enolate solution. The reaction may be stirred at room temperature or gently heated to drive it to completion, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the mixture is cooled, and the ethanol is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed with dilute hydrochloric acid, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude alkylated product, which can be further purified by column chromatography or distillation.

Synthesis of Quinolones: The Gould-Jacobs Reaction

One of the most significant applications of this compound and its analogs in drug development is in the synthesis of quinolone and 4-hydroxyquinoline (B1666331) derivatives. Quinolones are a major class of broad-spectrum antibiotics. The Gould-Jacobs reaction is a classic method for constructing the quinoline (B57606) ring system from an aniline (B41778) and a β-keto ester.[2]

The reaction proceeds in a series of steps:

-

Condensation: The aniline reacts with an activated form of the β-keto ester, typically an ethoxymethylenemalonate derivative, to form an enamine intermediate.

-

Cyclization: Upon heating, the enamine undergoes an intramolecular cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.

-

Saponification and Decarboxylation: The ester is then hydrolyzed to a carboxylic acid, which upon further heating, decarboxylates to yield the final 4-hydroxyquinoline.

Materials:

-

Substituted aniline

-

Diethyl ethoxymethylenemalonate (or a similar β-keto ester derivative)

-

High-boiling solvent (e.g., diphenyl ether)

-

Sodium hydroxide (B78521) solution

-

Hydrochloric acid

Procedure:

-

The substituted aniline and diethyl ethoxymethylenemalonate are heated together, often without a solvent, to form the enamine intermediate.

-

The crude enamine is then added to a high-boiling solvent, such as diphenyl ether, and heated to a high temperature (typically 240-260 °C) to effect the thermal cyclization.

-

After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., petroleum ether), and the precipitated 4-hydroxyquinoline-3-carboxylate is collected by filtration.

-

The ester is then saponified by heating with an aqueous solution of sodium hydroxide.

-

The resulting solution is acidified with hydrochloric acid to precipitate the carboxylic acid.

-

The isolated 4-hydroxyquinoline-3-carboxylic acid is then heated at its melting point to induce decarboxylation, yielding the final 4-hydroxyquinoline product.

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering a gateway to a vast array of complex molecules. Its straightforward synthesis and the reactivity of its active methylene group make it an indispensable tool for researchers and scientists, particularly in the field of drug development where it serves as a key precursor for the synthesis of quinolone antibiotics and other medicinally important heterocyclic compounds. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for the practical application of this compound in the laboratory.

References

A-8. Biological Activity of Ethyl 3-Oxopropanoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxopropanoate (B1240783), a β-keto ester, and its derivatives represent a versatile class of compounds with significant importance in medicinal chemistry and drug development. The inherent reactivity of their chemical scaffold, characterized by a reactive methylene (B1212753) group positioned between two carbonyl functionalities, allows for extensive chemical modification. This versatility has led to the synthesis of a wide array of derivatives exhibiting a broad spectrum of biological activities. These activities range from antimicrobial and anti-inflammatory to potent anticancer and specific enzyme inhibition. This technical guide provides a comprehensive overview of the key biological activities of Ethyl 3-oxopropanoate derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and development in this promising area.

Key Biological Activities

Antimicrobial and Anthelmintic Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial and anthelmintic agents. Modifications to the core structure, particularly the introduction of heterocyclic moieties, have yielded compounds with potent activity against various pathogens.

The following table summarizes the antimicrobial and anthelmintic activities of selected this compound derivatives.

| Compound ID | Derivative Class | Target Organism | Activity Type | Result |

| Compound 2 | Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | E. sakazakii | Antibacterial | MIC: 0.125 mg/mL |

| Compound 2 | Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | E. coli | Antibacterial | MIC: 0.083 mg/mL |

| Compound 2 | Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | S. aureus | Antibacterial | MIC: 0.073 mg/mL |

| Compound 2 | Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | K. pneumonia | Antibacterial | MIC: 0.109 mg/mL |

| Compound 17 | 2-(3-Nitrobenzylidene)-3-oxobutanamide | S. aureus (MRSA) | Antibacterial | MIC: 15.6 µg/mL[1] |

| Compound 17 | 2-(3-Nitrobenzylidene)-3-oxobutanamide | A. baumannii (MDR) | Antibacterial | MIC: 31.2 µg/mL[1] |

| Various | Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates | P. posthuma | Anthelmintic | Excellent activity |

| Various | Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates | A. galli | Anthelmintic | Excellent activity |

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial potency.[2][3] The broth microdilution method is commonly employed.[4][5]

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.[2] Typically, 3-5 isolated colonies from a fresh (18-24 hour) culture plate are suspended in sterile saline. The turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4] This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of about 5 x 10⁵ CFU/mL in the assay plate.[4]

-

Serial Dilution: The test compound is serially diluted (typically two-fold) in CAMHB in a 96-well microtiter plate.[4]

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[4] Control wells are included: a growth control (broth and bacteria, no compound) and a sterility control (broth only).[4]

-

Incubation: The plate is covered and incubated at 35 ± 2°C for 16-20 hours.[4]

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using Ethyl 3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of ethyl 3-oxopropanoate (B1240783) (also known as ethyl acetoacetate) as a versatile C4-synthon in the synthesis of a variety of important heterocyclic scaffolds. The unique keto-ester functionality of ethyl 3-oxopropanoate allows for its participation in a wide range of classical and modern multicomponent reactions, leading to the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science.

This document outlines the synthetic protocols for key heterocyclic systems including dihydropyrimidinones, pyrazoles, pyridines, and furans. Each section includes a brief introduction to the reaction, a detailed experimental protocol, a summary of representative quantitative data, and a mechanistic diagram.

Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

The Biginelli reaction is a one-pot three-component condensation reaction between an aldehyde, a β-ketoester (such as this compound), and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] These heterocycles are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2][3][4] The classical Biginelli reaction often suffers from low yields, but modern modifications using microwave irradiation or ultrasound assistance can significantly improve reaction times and yields.[2][3][4][5][6][7][8]

Quantitative Data Summary

| Entry | Aldehyde | Catalyst/Conditions | Time | Yield (%) | Reference |

| 1 | Benzaldehyde (B42025) | HCl, Ethanol (B145695), Reflux | >12 h | 20-40 | [3][4] |

| 2 | Benzaldehyde | Holmium chloride, Ultrasound (45W) | 2 h | High | [3] |

| 3 | Benzaldehyde | Polyindole-Fe, Ultrasound | 10-60 min | 82-92 | [2] |

| 4 | 4-Chlorobenzaldehyde | Sulfamic acid, Microwave (300W) | 3 min | 95 | [7] |

| 5 | 4-Nitrobenzaldehyde | Acid-functionalized polymer, Microwave (50W) | 10 min | 98 | [8] |

| 6 | Benzaldehyde | None, Microwave (600W) | 5 min | 98 |

Experimental Protocol: Ultrasound-Assisted Synthesis of 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

This protocol is adapted from a literature procedure for the ultrasound-assisted Biginelli reaction.[2][3]

Materials:

-

4-Methoxybenzaldehyde (B44291) (1 mmol, 136 mg)

-

This compound (1 mmol, 130 mg)

-

Urea (1.5 mmol, 90 mg)

-

Holmium chloride (catalyst)

-

Ethanol (for workup)

Procedure:

-

In a suitable reaction vessel, combine 4-methoxybenzaldehyde (1 mmol), this compound (1 mmol), urea (1.5 mmol), and a catalytic amount of holmium chloride.

-

Place the vessel in an ultrasonic bath.

-

Irradiate the mixture with ultrasound at a power of 45W for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add cold water to the reaction mixture to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the product with cold water and then recrystallize from ethanol to afford the pure dihydropyrimidinone.

Mechanistic Workflow

Caption: Proposed mechanism for the Biginelli reaction.

Knorr Pyrazole (B372694) Synthesis

The Knorr pyrazole synthesis is a fundamental reaction in heterocyclic chemistry for the preparation of pyrazole derivatives.[9] It involves the condensation of a 1,3-dicarbonyl compound, such as this compound, with a hydrazine (B178648) derivative.[10][11][12][13] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[9] Pyrazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.

Quantitative Data Summary

| Entry | 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst | Time | Yield (%) | Reference |

| 1 | Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid | 1 h | High | [10] |

| 2 | This compound | Phenylhydrazine (B124118) | Acetic acid | Not specified | High | [13] |

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is based on the general procedure for the Knorr pyrazole synthesis.[10][13]

Materials:

-

This compound (10 mmol, 1.30 g)

-

Phenylhydrazine (10 mmol, 1.08 g)

-

Glacial acetic acid (catalytic amount)

-

Ethanol (10 mL)

Procedure:

-

In a round-bottom flask, dissolve this compound (10 mmol) and phenylhydrazine (10 mmol) in ethanol (10 mL).

-

Add a few drops of glacial acetic acid to the mixture.

-

Heat the reaction mixture at reflux for 2 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate from the solution.

-

Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to obtain the pure pyrazolone (B3327878) product.

Reaction Pathway

Caption: General pathway for the Knorr pyrazole synthesis.

Hantzsch Pyridine (B92270) Synthesis

The Hantzsch pyridine synthesis is a multicomponent reaction that provides access to 1,4-dihydropyridines (DHPs) and pyridines.[14][15][16][17] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester like this compound, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[14][17] The resulting DHPs are valuable in their own right, particularly as calcium channel blockers, and can be easily oxidized to the corresponding aromatic pyridines.[14][18]

Quantitative Data Summary

| Entry | Aldehyde | β-Ketoester | Nitrogen Source | Conditions | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | Ethyl 2,4-dioxopentanoate | Ammonium acetate | Ethanol, Reflux | 4-6 h | Not specified | [15] |

| 2 | Formaldehyde | This compound | Ammonium acetate | Water, FeCl3 | Not specified | Not specified | [14] |

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol is a standard procedure for the Hantzsch pyridine synthesis.[15]

Materials:

-

Benzaldehyde (10 mmol, 1.06 g)

-

This compound (20 mmol, 2.60 g)

-

Ammonium acetate (12 mmol, 0.92 g)

-

Ethanol (20 mL)

Procedure:

-

To a round-bottom flask, add benzaldehyde (10 mmol), this compound (20 mmol), and ammonium acetate (12 mmol).

-

Add ethanol (20 mL) and stir the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

-

Monitor the reaction's progress using TLC.

-

Upon completion, cool the mixture to room temperature to allow the product to crystallize.

-

Filter the solid product, wash with cold ethanol, and dry to yield the 1,4-dihydropyridine.

-

For oxidation to the pyridine, the isolated dihydropyridine (B1217469) can be treated with an oxidizing agent like ceric ammonium nitrate (B79036) (CAN) or nitric acid.

Logical Relationship of Intermediates

Caption: Key intermediates in the Hantzsch pyridine synthesis.

Feist-Benary Furan (B31954) Synthesis

The Feist-Benary furan synthesis is a classic method for preparing substituted furans from α-halo ketones and β-dicarbonyl compounds, such as this compound, in the presence of a base.[19][20][21][22] The reaction proceeds via an initial alkylation of the enolate of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the furan ring. This method is highly versatile for accessing a wide range of furan derivatives.[19]

Quantitative Data Summary

| Entry | α-Halo Ketone | β-Dicarbonyl Compound | Base | Solvent | Time | Yield (%) | Reference |

| 1 | Chloroacetone (B47974) | This compound | Triethylamine (B128534) | None | 4 h | Not specified | [19] |

| 2 | Bromoacetone | This compound | Pyridine | Ethanol | Not specified | Not specified | [19][21] |

Experimental Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

This protocol is based on a literature procedure for the Feist-Benary furan synthesis.[19]

Materials:

-

This compound (10 mmol, 1.30 g)

-

Chloroacetone (10 mmol, 0.93 g)

-

Triethylamine (12 mmol, 1.67 mL)

-

Diethyl ether (for workup)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (10 mmol) and triethylamine (12 mmol).

-

Slowly add chloroacetone (10 mmol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure furan derivative.

Experimental Workflow

Caption: General experimental workflow for the Feist-Benary synthesis.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. jipbs.com [jipbs.com]

- 3. researchgate.net [researchgate.net]

- 4. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. benchchem.com [benchchem.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. jk-sci.com [jk-sci.com]

- 12. name-reaction.com [name-reaction.com]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. chemtube3d.com [chemtube3d.com]

- 17. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 18. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. Feist-Benary_synthesis [chemeurope.com]

Knoevenagel Condensation with Ethyl 3-Oxobutanoate: An Application Note and Protocol

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone.[1][2] This reaction, catalyzed by a weak base, proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product.[1][3] Ethyl 3-oxobutanoate, commonly known as ethyl acetoacetate (B1235776), is a frequently employed active methylene compound due to the acidic nature of the protons on the carbon atom situated between its two carbonyl groups.[4] This application note provides detailed protocols and quantitative data for the Knoevenagel condensation using ethyl 3-oxobutanoate, a versatile reaction for the synthesis of key intermediates in drug development and other areas of chemical research.[5][6]

Data Presentation

The following tables summarize quantitative data for the Knoevenagel condensation of various aldehydes with ethyl 3-oxobutanoate and its derivatives under different reaction conditions.

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-chloro-3-oxobutanoate in an Ionic Liquid [7][8]

| Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzaldehyde (B42025) | Morpholine/Acetic Acid | [bmim(NTf₂)] | 25-28 | 2 | 58 |

| 4-Chlorobenzaldehyde | Morpholine/Acetic Acid | [bmim(NTf₂)] | 25-28 | 0.5 | 84 |

| 4-Methoxybenzaldehyde | Morpholine/Acetic Acid | [bmim(NTf₂)] | 25-28 | 1 | 75 |

| 2-Furaldehyde | Morpholine/Acetic Acid | [bmim(NTf₂)] | 25-28 | 1.5 | 62 |

Table 2: Solvent-Free Knoevenagel Condensation of Benzaldehyde with Ethyl Acetoacetate [9]

| Catalyst | Catalyst Amount | Temp (°C) | Time (h) | Benzaldehyde Conversion (%) |

| NiAl-HT | 0.50 g | 80 | 3 | 26 |

| NiO-HT | 0.50 g | 80 | 3 | 77 |

| Commercial NiO | 0.50 g | 80 | 3 | 84 |

Experimental Protocols

Protocol 1: Knoevenagel Condensation in an Ionic Liquid[7]

Materials:

-

Aromatic aldehyde (10 mmol)

-

Ethyl 4-chloro-3-oxobutanoate (12 mmol)

-

Morpholine (1 mmol, 87 mg)

-

Glacial acetic acid (1 mmol, 60 mg)

-

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim(NTf₂)]) (5 mL)

-

4 Å molecular sieves (1.80 g)

-

Diethyl ether

-

Round-bottom flask (25 mL)

-

Magnetic stirrer

Procedure:

-

To a 25 mL round-bottom flask, add the ionic liquid [bmim(NTf₂)], morpholine, glacial acetic acid, and the aromatic aldehyde.

-

Stir the mixture for 10 minutes at room temperature (25-28 °C).

-

Add ethyl 4-chloro-3-oxobutanoate and 4 Å molecular sieves to the mixture.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 0.5 to 2 hours), extract the product with diethyl ether (4 x 10 mL).

-

Combine the organic layers and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Solvent-Free Knoevenagel Condensation[9]

Materials:

-

Benzaldehyde (14 mmol)

-

Ethyl acetoacetate (14 mmol)

-

Catalyst (Commercial NiO, 0.50 g)

-

Two-necked 250 mL flask

-

Thermostatically controlled silicone bath with magnetic stirring

Procedure:

-

In a two-necked 250 mL flask, mix an equimolecular amount of benzaldehyde and ethyl acetoacetate.

-

Heat the mixture to 80 °C in a thermostatically controlled silicone bath with magnetic stirring.

-

After 5 minutes of heating, add the catalyst to the mixture to initiate the reaction.

-

Continue the reaction for the desired time (e.g., 3 hours), monitoring the progress by TLC.

-

After the reaction, the product can be isolated and purified by appropriate methods such as distillation or chromatography.

Protocol 3: Dean-Stark Protocol for Water Removal[10]

Materials:

-

Ketone (e.g., Ethyl 4-(3-chlorophenyl)-4-oxobutanoate) (1.0 eq)

-

Active methylene compound (e.g., malononitrile) (1.1 eq)

-

Toluene

-

Piperidine (B6355638) (0.1 eq)

-

Glacial acetic acid (0.2 eq)

-

Round-bottom flask with Dean-Stark trap and reflux condenser

-

Magnetic stirrer

Procedure:

-

Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

To the flask, add the ketone, the active methylene compound, and toluene.

-

Add piperidine and glacial acetic acid as catalysts.

-

Heat the reaction mixture to reflux with vigorous stirring. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction by TLC.

-

Once complete (typically 8-12 hours), cool the mixture to room temperature.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Caption: General workflow of the Knoevenagel condensation.

Caption: Mechanism of the Knoevenagel condensation reaction.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. Knoevenagel Condensation | Thermo Fisher Scientific - CA [thermofisher.com]

- 3. Knoevenagel reaction | PPTX [slideshare.net]

- 4. benchchem.com [benchchem.com]

- 5. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. journal.bcrec.id [journal.bcrec.id]

Application Notes and Protocols: Michael Addition Reactions Involving Ethyl 3-Oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Michael addition reaction utilizing ethyl 3-oxopropanoate (B1240783) (ethyl acetoacetate) as a versatile nucleophilic donor. The 1,4-conjugate addition of the enolate of ethyl 3-oxopropanoate to α,β-unsaturated carbonyl compounds is a cornerstone in organic synthesis for the formation of carbon-carbon bonds, leading to the generation of valuable 1,5-dicarbonyl compounds.[1][2][3] These products serve as crucial intermediates in the synthesis of a wide range of more complex molecules, including pharmacologically active compounds and natural products.[4][5] This document outlines key applications, detailed experimental protocols, and quantitative data for several exemplary Michael addition reactions involving this compound.

Base-Catalyzed Michael Addition to α,β-Unsaturated Ketones

The reaction between an enolate donor and an α,β-unsaturated carbonyl acceptor is a classic example of a Michael addition.[3] A common application is the reaction of this compound with chalcone, which can be catalyzed by a base such as sodium hydroxide (B78521).[6][7] This reaction is often the initial step in a tandem sequence, such as the Robinson annulation, which is widely used for the synthesis of six-membered rings.[8][9][10]

This protocol details the sodium hydroxide-catalyzed conjugate addition of this compound to trans-chalcone, which is followed by an intramolecular aldol (B89426) condensation and dehydration to yield the final product.[6]

Materials:

-

trans-Chalcone

-

This compound (Ethyl acetoacetate)

-

Sodium hydroxide (pellet)

-

100-mL round-bottom flask

-

Magnetic stir bar and stirrer/hotplate

-

Reflux condenser

Procedure:

-

To a 100-mL round-bottom flask, add 5.76 mmol of finely ground trans-chalcone and 1 molar equivalent of this compound.[6]

-

Add 25 mL of 95% ethanol to the flask and stir the mixture with a magnetic stir bar to dissolve the solids.[6]

-

Carefully add one pellet of sodium hydroxide (between 0.090 and 0.120 g). It is crucial to weigh the pellet quickly to prevent significant absorption of atmospheric water.[6]

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux.[6]

-

Continue refluxing for 1 hour. During this time, the mixture may become cloudy and a solid may precipitate.[6]

-

After 1 hour, cool the reaction mixture to room temperature.

-

The product can be isolated by crystallization and further purified.

Quantitative Data for Michael Addition of this compound to Chalcone Derivatives

| Michael Acceptor | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| trans-Chalcone | NaOH | 95% Ethanol | 1 | Not specified | [6] |

| Chalcone | Ba(OH)₂·H₂O (1 mol%) | Ethanol | 16 | Not specified for Michael adduct alone | [9] |

| Chalcone | Ba(OH)₂·H₂O (10 mol%) | Ethanol | 16 | Not specified for Michael adduct alone | [9] |

| Chalcone | Phase Transfer Catalyst | Solvent-free | Varies | Good | [7] |

Reaction Workflow

Caption: Experimental workflow for the synthesis of 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone.

Asymmetric Michael Addition for the Synthesis of Chiral α,δ-Dioxoesters

The stereoselective Michael addition is a powerful tool for the synthesis of enantiomerically enriched compounds, which are of significant interest in drug development.[5][11] A practical four-step sequence has been developed for the synthesis of α,δ-dioxoesters with high enantiomeric excess, utilizing a regio- and stereoselective Michael addition of a chiral ketimine to an electrophile as the key step.[12][13]

This protocol outlines the key Michael addition step and subsequent transformations to yield the target chiral α,δ-dioxoester.[12][13]

Step 1: Synthesis of the Michael Adduct

-

In a round-bottom flask under a nitrogen atmosphere, add (R)-1-phenylethylamine (15 mmol) to a stirred solution of 2-methylcyclohexanone (B44802) (15 mmol) in dry toluene (B28343) (2 mL) in the presence of 5 Å molecular sieves (3 g).[12]

-

Stir the mixture under reflux for 24 hours.[12]

-

Cool the reaction to room temperature, filter, and evaporate the solvent under reduced pressure to obtain the crude chiral ketimine.[12]

-

Dissolve the purified ketimine (12.5 mmol) in dry THF (36 mL) and react it with ethyl 2-(phenylthio)-2-propenoate (12.5 mmol).[12][13]

-

After stirring for 24 hours at room temperature, treat the reaction mixture with 20% aqueous acetic acid (20 mL) and stir for an additional 2 hours.[12][13]

-

Extract the crude product with ethyl acetate (B1210297) (3 x 10 mL).[12]

-

Wash the combined organic phases with a saturated NaHCO₃ solution, dry over an appropriate drying agent, and evaporate the solvent.[12]

-

Purify the crude mixture by column chromatography to yield the desired α-thiophenyl-δ-keto ester.[12]

Step 2: Subsequent Transformations to the Final Product The α-thiophenyl-δ-keto ester is then converted to the final product, ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate, through a series of reactions including the unmasking of carbonyl functionalities.[12]

Quantitative Data for the Asymmetric Synthesis

| Step | Product | Yield (%) | Enantiomeric Excess (%) |

| Michael Addition | α-thiophenyl-δ-keto ester | 75 | Not specified |

| Final Product | (S)-Ethyl 3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate | 85 (from intermediate) | 95 |

Data sourced from Albanese & Gaggero, 2025.[12]

Logical Relationship of the Synthetic Pathway

References

- 1. Synthesis of 1,3 and 1,5-dicarbonyl compounds [quimicaorganica.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. odp.library.tamu.edu [odp.library.tamu.edu]

- 7. scielo.br [scielo.br]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orbi.uliege.be [orbi.uliege.be]

- 10. books.rsc.org [books.rsc.org]

- 11. Asymmetric Michael Addition - Buchler GmbH [buchler-gmbh.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Versatility of Ethyl 3-Oxopropanoate in the Synthesis of Pharmaceutical Intermediates

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-oxopropanoate (B1240783) and its derivatives are invaluable C3 building blocks in organic synthesis, prized for their reactive nature that allows for the construction of a wide array of complex molecules. The presence of a reactive methylene (B1212753) group flanked by two carbonyl functionalities makes these compounds key starting materials for the synthesis of various pharmaceutical intermediates, particularly heterocyclic scaffolds that form the core of many modern drugs. This document provides detailed application notes and experimental protocols for the use of ethyl 3-oxopropanoate and its analogs in key carbon-carbon bond-forming reactions, highlighting their role in the synthesis of important pharmaceutical precursors.

Application in Drug Discovery

The synthetic utility of β-keto esters like this compound is central to medicinal chemistry. These compounds are precursors to a multitude of heterocyclic systems, including quinoxalines, hydantoins, and pyrimidines, which are prevalent in pharmacologically active molecules. For instance, derivatives of these heterocycles are being investigated as potent antagonists for various receptors involved in inflammatory pathways, such as the Thromboxane A2 (TP) and Prostaglandin D2 (DP2) receptors, which are key targets in conditions like asthma. The ability to readily synthesize a diverse library of these compounds is crucial for structure-activity relationship (SAR) studies in drug discovery.

Key Synthetic Applications and Protocols

Two fundamental carbon-carbon bond-forming reactions that highlight the utility of this compound derivatives are the Knoevenagel condensation and the Michael addition. These reactions enable the elaboration of the β-keto ester scaffold into more complex structures that serve as immediate precursors to pharmaceutically relevant molecules.

Protocol 1: Knoevenagel Condensation of Ethyl 3-Oxoheptanoate with Benzaldehyde (B42025)

This protocol describes a representative Knoevenagel condensation between ethyl 3-oxoheptanoate (an analog of this compound) and benzaldehyde, a key transformation for creating α,β-unsaturated systems.

Experimental Workflow:

Caption: Workflow for Knoevenagel Condensation.

Methodology:

-

To a 50 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add ethyl 3-oxoheptanoate (1.72 g), benzaldehyde (1.06 g), and toluene (20 mL).[1]

-

Add the catalysts, piperidine (85 mg) and acetic acid (60 mg), to the reaction mixture.[1]

-

Heat the mixture to reflux (approximately 110-115 °C) and stir vigorously. Water will begin to collect in the Dean-Stark trap.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 4:1 hexane:ethyl acetate (B1210297) mixture. The reaction is typically complete when water formation ceases (2-4 hours).[1]

-

Once complete, cool the reaction mixture to room temperature.[1]

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to yield the desired α,β-unsaturated product.[1]

Quantitative Data Summary:

| Reactant 1 (Mass) | Reactant 2 (Mass) | Catalyst (Mass) | Solvent (Volume) | Reaction Time (hours) | Typical Yield |

| Ethyl 3-oxoheptanoate (1.72 g) | Benzaldehyde (1.06 g) | Piperidine (85 mg), Acetic Acid (60 mg) | Toluene (20 mL) | 2-4 | High |

Protocol 2: Michael Addition of Ethyl 3-Oxoheptanoate to Methyl Vinyl Ketone

This protocol outlines a base-catalyzed Michael addition, where the enolate of ethyl 3-oxoheptanoate acts as a nucleophile (Michael donor) attacking an α,β-unsaturated ketone (Michael acceptor).[1]

Experimental Workflow:

Caption: Workflow for Michael Addition.

Methodology:

-

In a 50 mL round-bottom flask under an inert atmosphere, dissolve ethyl 3-oxoheptanoate (1.72 g) in anhydrous ethanol (20 mL).[1]

-

Cool the solution to 0 °C in an ice bath.

-

Add a sodium ethoxide solution (0.32 mL) dropwise to the stirred solution.[1]

-

Stir for 15 minutes at 0 °C to allow for enolate formation.[1]

-

Add methyl vinyl ketone (0.77 g) dropwise, ensuring the temperature remains below 5 °C.[1]

-

After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.[1]

-

Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium (B1175870) chloride.[1]

-

Remove the ethanol under reduced pressure.

-

Extract the remaining aqueous residue with diethyl ether (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel to yield the 1,5-dicarbonyl adduct.[1]

Quantitative Data Summary:

| Michael Donor (Mass) | Michael Acceptor (Mass) | Base (Volume) | Solvent (Volume) | Reaction Time (hours) | Typical Yield |

| Ethyl 3-oxoheptanoate (1.72 g) | Methyl Vinyl Ketone (0.77 g) | Sodium Ethoxide solution (0.32 mL) | Anhydrous Ethanol (20 mL) | 12-16 | High |

Synthesis of Heterocyclic Pharmaceutical Intermediates

The products from the aforementioned reactions can be further elaborated to synthesize key pharmaceutical intermediates such as quinoxalines and hydantoins.

Application in Quinoxaline (B1680401) Synthesis

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties. The synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. The 1,5-dicarbonyl adduct from the Michael addition can be a precursor to such 1,2-dicarbonyl compounds, which can then be cyclized to form the quinoxaline core.

Conceptual Synthetic Pathway:

Caption: Pathway to Quinoxaline Derivatives.

Application in Hydantoin (B18101) Synthesis

Hydantoins are another important class of heterocyclic compounds with significant applications in the pharmaceutical industry, most notably as anticonvulsant and antiarrhythmic agents. The Bucherer-Bergs reaction is a classic method for synthesizing hydantoins from a carbonyl compound, potassium cyanide, and ammonium carbonate. The α,β-unsaturated product from the Knoevenagel condensation can be converted to a ketone, which can then undergo the Bucherer-Bergs reaction to form a hydantoin derivative.

Conceptual Synthetic Pathway:

Caption: Pathway to Hydantoin Derivatives.

References

Application Notes and Protocols: Large-Scale Synthesis of Ethyl 3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxopropanoate (B1240783), also known as ethyl formylacetate, is a valuable C4 building block in organic synthesis. Its bifunctional nature, possessing both an ester and an aldehyde (in its enol form), makes it a versatile precursor for a wide range of heterocyclic compounds and molecules with significant biological activity. In the pharmaceutical industry, ethyl 3-oxopropanoate and its derivatives are key intermediates in the synthesis of various drug candidates, including anti-inflammatory agents, antivirals, and central nervous system drugs. Its utility stems from its ability to participate in a variety of chemical transformations, such as cyclization, condensation, and alkylation reactions, enabling the construction of complex molecular architectures.